1-Pentanesulfinic acid
Description
1-Pentanesulfinic acid (chemical formula: C₅H₁₁SO₂H) is an organosulfur compound characterized by a sulfinic acid functional group (-SO₂H) attached to a pentane chain. Sulfinic acids are intermediate in oxidation state between sulfonic acids (-SO₃H) and thiols (-SH). Sulfinic acids typically exhibit moderate acidity (pKa ~2–3) and are used in organic synthesis, catalysis, and as intermediates in pharmaceuticals .
Properties
CAS No. |
76008-87-2 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
pentane-1-sulfinic acid |
InChI |
InChI=1S/C5H12O2S/c1-2-3-4-5-8(6)7/h2-5H2,1H3,(H,6,7) |
InChI Key |
HSHPOTHYMFBSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on sulfonic/sulfinic acid derivatives with analogous carbon chain lengths, fluorination patterns, and counterions. Key compounds include:
Table 1: Structural and Physicochemical Properties
Table 2: Functional and Environmental Profiles
Key Findings:
Chain Length and Solubility :
- Shorter-chain derivatives (e.g., C₅ sulfonates) exhibit higher water solubility compared to longer-chain analogs (e.g., C₁₅ sulfonates), which are more amphiphilic and suited for surfactant applications .
- Fluorinated derivatives (e.g., perfluoropentanesulfonate) show extreme hydrophobicity, making them useful in firefighting foams and coatings but environmentally persistent .
Fluorination Impact: Perfluorination enhances thermal and chemical stability but raises environmental concerns due to resistance to degradation. Non-fluorinated sulfonates are less persistent but may lack performance in extreme conditions .
Counterion Effects :
- Sodium salts (e.g., sodium 1-pentanesulfonate) are widely used in analytical chemistry due to high purity and solubility, whereas potassium salts (e.g., perfluoropentanesulfonate) may offer stability advantages in specific industrial processes .
Toxicity and Regulation :
- Perfluorinated compounds are under scrutiny for bioaccumulation and toxicity. Shorter-chain alternatives (C₅) are increasingly favored over longer-chain (C₈–C₁₅) derivatives to mitigate ecological risks .
Q & A
Q. How can researchers ensure transparency and reproducibility in reporting this compound data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, MS) in repositories like Zenodo. Document synthetic procedures in detail, including failed attempts. Use standardized nomenclature (IUPAC) and reference materials (e.g., NIST-certified reagents) to minimize ambiguity .
Tables for Quick Reference
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity assessment | ¹H NMR (>95% purity threshold) | Compare integral ratios to theoretical values |
| Stability monitoring | LC-MS with accelerated aging | Track degradation products at 40°C/75% RH |
| Environmental persistence | QSAR modeling + microcosm assays | Validate with OECD 301/302 biodegradation tests |
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